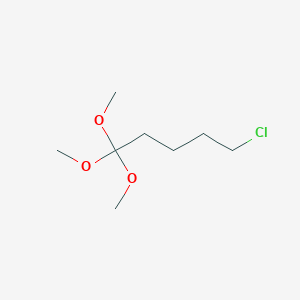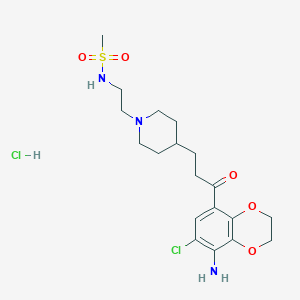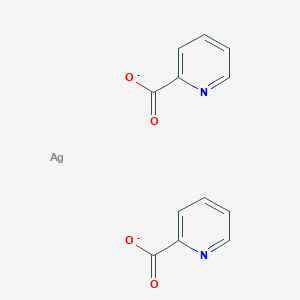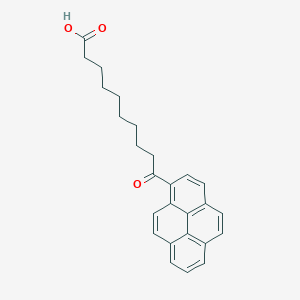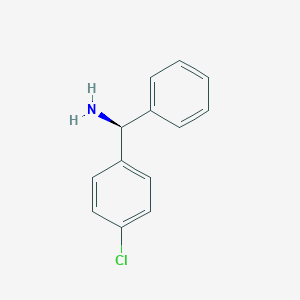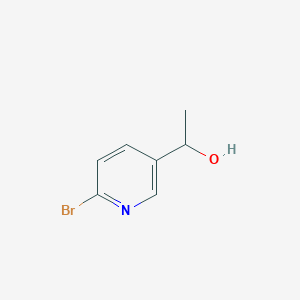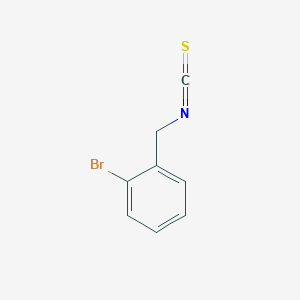
1-Bromo-2-(isothiocyanatomethyl)benzene
Übersicht
Beschreibung
“1-Bromo-2-(isothiocyanatomethyl)benzene” is a chemical compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 . It is also known by other names such as "2-bromo-5-isothiocyanatotoluene" .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(isothiocyanatomethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file . The exact structure would show the positions of the bromine (Br), sulfur (S), and nitrogen (N) atoms in relation to the benzene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2-(isothiocyanatomethyl)benzene” include a molecular weight of 228.11 . Other properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Crystal structure analysis: Stein, Hoffmann, and Fröba (2015) explored the crystal structures of similar compounds, highlighting features like hydrogen bonding and π–π interactions, which are relevant in understanding the molecular properties of 1-Bromo-2-(isothiocyanatomethyl)benzene (Timo Stein, F. Hoffmann, & M. Fröba, 2015).
Synthesis of organic compounds: Kobayashi et al. (2013) demonstrated the synthesis of 2,3-dihydro-1H-isoindole-1-thiones from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, showing its utility in creating valuable organic molecules (K. Kobayashi, Y. Yokoi, T. Nakahara, & N. Matsumoto, 2013).
Electrosynthesis studies: Fink et al. (1997) used a similar compound in electrosynthesis, illustrating how such compounds can be used in electrochemical studies for understanding electronic communication between molecular components (H. Fink, N. Long, Angela J. Martin, et al., 1997).
Functionalization and molecular design: The work by Reus et al. (2012) on functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, starting from compounds like 1-Bromo-2-(isothiocyanatomethyl)benzene, shows its role in molecular design and synthesis of benzyne precursors and catalysts (Christian Reus, Nai‐Wei Liu, M. Bolte, et al., 2012).
Palladium-catalyzed reactions: Pan et al. (2014) reported on palladium-catalyzed reactions involving similar compounds, demonstrating their utility in creating complex molecular structures like indeno[1,2-c]chromenes (Xiaolin Pan, Yong Luo, Yechun Ding, et al., 2014).
Fluorescence properties: Zuo-qi (2015) studied the fluorescence properties of a related compound, 1-Bromo-4-(2,2-diphenylvinyl)benzene, revealing insights into photoluminescence, which could be relevant for the understanding of 1-Bromo-2-(isothiocyanatomethyl)benzene (Liang Zuo-qi, 2015).
Eigenschaften
IUPAC Name |
1-bromo-2-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFIQSXNILACQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(isothiocyanatomethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)
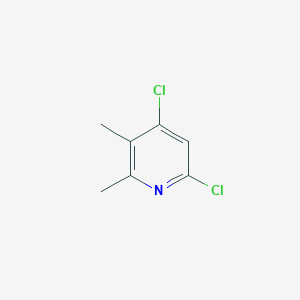
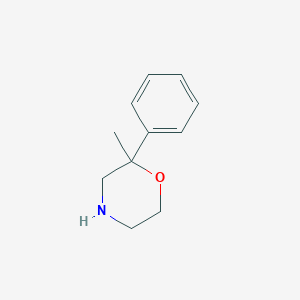
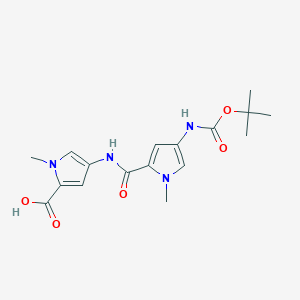
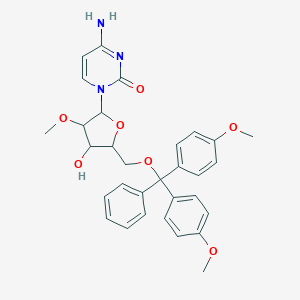
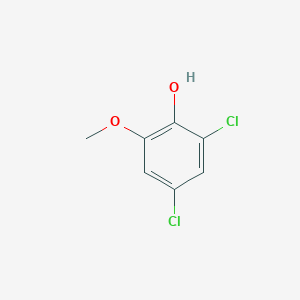
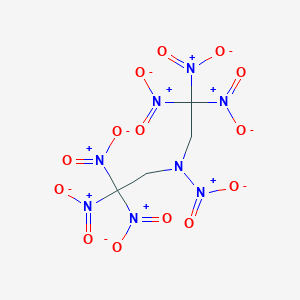
![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)
